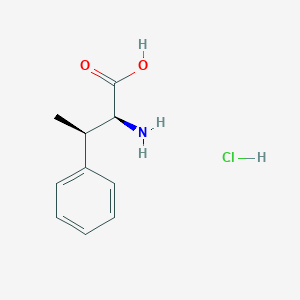

(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride

Description

(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride is a β-branched α-amino acid derivative with a phenyl group at the β-carbon and a hydrochloride salt at the α-amino group. Its stereochemistry (2S,3R) is critical for biological activity, particularly in enzyme inhibition and chiral synthesis applications. The compound is synthesized via chemo-enzymatic routes involving stereoinversion or conjugate addition reactions, as demonstrated in , and 4.

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWQBMDOXGYAA-JXLXBRSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-phenylalanine.

Protection of Functional Groups: The amino and carboxyl groups are protected using standard protecting groups like Boc (tert-butoxycarbonyl) and methyl ester, respectively.

Formation of the Butyric Acid Backbone: The protected amino acid undergoes a series of reactions, including alkylation and reduction, to form the butyric acid backbone.

Deprotection: The protecting groups are removed to yield the free amino and carboxyl groups.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride may involve:

Large-Scale Synthesis: Utilizing flow microreactor systems for efficient and scalable synthesis.

Purification: Employing techniques such as crystallization and chromatography to achieve high purity.

Quality Control: Ensuring the product meets stringent quality standards through rigorous testing and validation.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oximes or nitroso derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or other substituted derivatives.

Applications De Recherche Scientifique

(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in modulating enkephalin levels and its potential effects on pain perception.

Medicine: Investigated for its potential therapeutic applications in pain management and neuroprotection.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of (2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride involves:

Inhibition of Enkephalinase: The compound binds to the active site of enkephalinase, preventing the breakdown of enkephalins.

Molecular Targets: The primary target is enkephalinase, but it may also interact with other enzymes involved in peptide metabolism.

Pathways Involved: By inhibiting enkephalinase, the compound increases the levels of enkephalins, which can modulate pain perception and potentially provide analgesic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereoisomers

The stereochemical configuration of (2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride significantly differentiates it from its diastereomers and enantiomers:

Key Insight : The (2S,3R) configuration is enzymatically challenging to achieve, requiring precise control of reaction conditions, whereas other stereoisomers may form as byproducts during synthesis .

Structural Analogs with Modified Backbones

Hydroxyl-Substituted Derivatives

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride (AHPA, ) features a hydroxyl group at the α-carbon, enhancing its role as an opioid peptidase inhibitor.

Chain-Extended Analogs

(2S,3R)-2-Methyl-3-aminopentanoic acid hydrochloride () has an extended carbon chain, altering pharmacokinetics:

Ester Derivatives

Esterification of the carboxylic acid group modulates solubility and bioavailability:

Note: Ethyl esters of the (2S,3R) isomer are discontinued due to synthesis challenges, whereas (2S,3S) analogs remain available .

Activité Biologique

(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities. This compound is particularly noted for its role in modulating neurochemical pathways, exhibiting neuroprotective effects, and possessing antioxidant properties. The following sections detail its mechanisms of action, biological activities, and potential therapeutic applications.

The primary mechanism through which (2S,3R)-2-amino-3-phenyl-butyric acid hydrochloride operates is through the inhibition of enkephalinase , an enzyme responsible for breaking down enkephalins—peptides that play a crucial role in pain modulation and other neurological functions. By inhibiting this enzyme, the compound increases the levels of enkephalins in the body, potentially leading to enhanced analgesic effects and improved mood regulation.

Biological Activities

-

Neuroprotective Effects

- Studies have indicated that (2S,3R)-2-amino-3-phenyl-butyric acid hydrochloride exhibits neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, making it a candidate for therapeutic interventions in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Antioxidant Activity

- The compound demonstrates significant antioxidant capabilities, which are essential for combating oxidative stress—a key factor in various diseases. Its ability to scavenge free radicals contributes to cellular protection and may enhance overall cellular health.

-

Modulation of Neurotransmitter Systems

- Due to its structural similarity to other amino acids involved in neurotransmission, (2S,3R)-2-amino-3-phenyl-butyric acid hydrochloride may influence neurotransmitter release and receptor activity. This modulation can affect cognitive functions and mood regulation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective Effects | Protects against oxidative stress in neuronal models | |

| Antioxidant Activity | Scavenges free radicals and reduces oxidative damage | |

| Modulation of Neurotransmitters | Influences neurotransmitter release affecting mood and cognition |

Case Study: Neuroprotection in Animal Models

A study investigating the neuroprotective effects of (2S,3R)-2-amino-3-phenyl-butyric acid hydrochloride utilized a mouse model of Alzheimer's disease. Mice treated with the compound showed significantly reduced markers of oxidative stress and improved cognitive function compared to untreated controls. This suggests potential therapeutic applications in managing Alzheimer's disease symptoms.

Synthesis Methods

Several methods have been developed for synthesizing (2S,3R)-2-amino-3-phenyl-butyric acid hydrochloride, emphasizing the importance of stereochemistry in determining biological activity:

- Diastereoselective Three-Component Reactions

- Chiral Resolution Techniques

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantiomerically pure (2S,3R)-2-amino-3-phenyl-butyric acid hydrochloride?

- Methodology :

- Chemo-enzymatic synthesis : Use L-amino acid oxidase (L-AAO) from snake venom to stereoinvert (2S,3R)-1 via oxidative deamination, followed by reductive amination with ammonia-borane to achieve >99% diastereomeric excess (d.e.) .

- Protection/deprotection strategies : Protect the amine group of L-alanine with Boc anhydride, couple with phenylamine using HATU or EDC, and deprotect with trifluoroacetic acid to yield the free amino acid. Subsequent HCl treatment forms the hydrochloride salt .

- Key considerations : Monitor reaction progress via HPLC (e.g., Chirobiotic T column) to ensure enantiopurity .

Q. How is the stereochemical configuration of (2S,3R)-2-amino-3-phenyl-butyric acid hydrochloride confirmed?

- Analytical techniques :

- X-ray crystallography : Determine absolute configuration using single-crystal analysis (e.g., hydrogen bonding networks and chiral center alignment) .

- Circular dichroism (CD) : Compare optical activity with known standards to validate (2S,3R) configuration .

- Synthetic validation : Use chiral starting materials (e.g., D-glucose derivatives) to ensure retention of stereochemistry during synthesis .

Q. What are the primary biochemical applications of this compound?

- Enkephalinase inhibition : Acts as a competitive inhibitor of enzymes like aminopeptidase N, enhancing met-enkephalin-induced antinociception in vitro (IC₅₀ = 1.2 µg/mL for AHPA-Val vs. 7.0 µg/mL for bestatin) .

- Structure-activity relationship (SAR) : Modifications at the hydroxy and phenyl groups influence binding affinity to opioid receptors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for enkephalinase inhibition?

- Experimental variables :

- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or temperature (25°C vs. 37°C) alter enzyme kinetics .

- Purity verification : Use reverse-phase HPLC or LC-MS to confirm compound purity (>95%) and rule out impurities affecting activity .

Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?

- Techniques :

- High-resolution mass spectrometry (HRMS) : Detect impurities at <0.1% levels, focusing on byproducts like (2S,3S)-epimers or Boc-protected intermediates .

- Nuclear magnetic resonance (NMR) : Use ¹H-¹³C HSQC to identify stereochemical impurities in the phenyl or butyric acid moieties .

- Regulatory alignment : Follow USP guidelines for impurity profiling, specifying limits for unidentified contaminants (<0.5%) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Stability studies :

- Temperature sensitivity : Store at −20°C in desiccated conditions to prevent hydrolysis of the amino acid backbone .

- pH-dependent degradation : Avoid aqueous solutions with pH >7.0, which accelerate racemization at the C2 chiral center .

- Mitigation : Preformulate lyophilized aliquots with cryoprotectants (e.g., trehalose) for long-term stability .

Q. What in vivo models are appropriate for studying the compound’s bioavailability and metabolic fate?

- Pharmacokinetic models :

- Blood-brain barrier (BBB) penetration : Use radiolabeled (¹⁴C or ¹³C) derivatives to track CNS uptake in rodents .

- Metabolite profiling : Employ LC-MS/MS to identify hydroxylated or glucuronidated metabolites in plasma .

Key Considerations for Experimental Design

- Stereochemical integrity : Validate enantiopurity at each synthesis step using chiral columns .

- Biological assays : Include positive controls (e.g., bestatin) and negative controls (vehicle-only) to normalize inhibition data .

- Data reporting : Specify batch-specific purity and storage conditions to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.